molecular formula C34H58N2O B135110 N-[2-(1H-indol-3-yl)ethyl]tetracosanamide CAS No. 152766-94-4

N-[2-(1H-indol-3-yl)ethyl]tetracosanamide

Cat. No. B135110
CAS RN: 152766-94-4
M. Wt: 510.8 g/mol
InChI Key: KRRKABAFWRIPGX-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]tetracosanamide” is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their vast array of biological activities . They are naturally occurring in plants, animals, and microorganisms, and are metabolites of tryptophan .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and a carboxylic acid, using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . DCC is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of similar compounds is determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the formation of an amide bond between the carboxylic acid and the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined using techniques such as NMR, UV, IR, and mass spectrometry .

Mechanism of Action

While the specific mechanism of action for “N-[2-(1H-indol-3-yl)ethyl]tetracosanamide” is not known, similar compounds have diverse pharmacological properties . For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Future Directions

The future directions for research into “N-[2-(1H-indol-3-yl)ethyl]tetracosanamide” and similar compounds could involve further exploration of their diverse pharmacological properties . For example, ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .

properties

CAS RN

152766-94-4

Molecular Formula

C34H58N2O

Molecular Weight

510.8 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)tetracosanamide

InChI

InChI=1S/C34H58N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-34(37)35-29-31-36-30-28-32-25-23-24-26-33(32)36/h23-26,28,30H,2-22,27,29,31H2,1H3,(H,35,37)

InChI Key

KRRKABAFWRIPGX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21

melting_point

120-123°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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